4-Aminoadamantane-1-carboxylic acid hydrochloride (CAS 1245645-93-5) is a rigid, sp3-rich bifunctional building block procured for advanced medicinal chemistry and materials science. Featuring an adamantane core substituted at the 1- and 4-positions, it provides a defined, extended spatial vector between a carboxylic acid and an amino group. The formulation as a hydrochloride salt is a critical procurement feature, as it resolves the severe solubility limitations typically associated with zwitterionic adamantane amino acids. This compound is primarily selected when a synthetic workflow requires a highly lipophilic, metabolically stable, and conformationally locked linker that can be integrated into standard amide-coupling protocols .
Substituting this compound with generic flexible linkers (such as 6-aminohexanoic acid or PEG chains) introduces massive entropic penalties upon target binding, compromising the affinity of the final assembled molecule . Attempting to substitute the 1,4-isomer with the more common 1,3-isomer (3-aminoadamantane-1-carboxylic acid) fundamentally alters the molecular geometry, shifting the exit vectors from an extended trajectory to a bent ~109° angle, which can cause severe steric clashes in carefully designed bivalent molecules [1]. Furthermore, procuring the free base instead of the hydrochloride salt often leads to process failures; the free base forms a highly insoluble zwitterionic network that resists dissolution in standard polar aprotic solvents used in automated peptide or linker synthesis .
The hydrochloride salt form of 4-aminoadamantane-1-carboxylic acid exhibits significantly higher solubility in polar solvents compared to its free base counterpart. While the free base exists as a rigid zwitterion with strong intermolecular lattice energy leading to poor solubility in standard aqueous/organic mixtures, the HCl salt disrupts this network, enabling concentrations suitable for standard liquid-phase synthesis .
| Evidence Dimension | Solubility in polar/protic solvent systems |
| Target Compound Data | Soluble (HCl salt readily dissociates for coupling) |
| Comparator Or Baseline | Free base (CAS 1057343-95-9) (Poorly soluble zwitterion) |
| Quantified Difference | Order-of-magnitude increase in working concentration limits |
| Conditions | Standard ambient synthetic conditions (e.g., aqueous/organic coupling media) |
Procuring the HCl salt eliminates the need for harsh pre-activation or specialized solubilizing agents during automated synthesis.
The 1,4-substitution pattern provides a distinct spatial extension compared to the 1,3-isomer. In the 1,3-isomer, the functional groups project at a ~109° angle relative to the core center, creating a bent linker. In contrast, the 1,4-substitution projects the amino and carboxylic acid groups across the adamantane cage, providing an extended, more linear trajectory [1]. This fixed distance is critical for spanning specific protein-protein interaction interfaces without introducing flexible chain collapse.
| Evidence Dimension | Functional group exit vector angle |
| Target Compound Data | Extended trajectory across the cage |
| Comparator Or Baseline | 1,3-isomer (~109° bent trajectory) |
| Quantified Difference | Fundamental shift from bent to extended spatial geometry |
| Conditions | In silico 3D conformation and crystallographic analysis |
Allows chemists to precisely control the distance between a warhead and a recruiting ligand in bifunctional molecule design.
When used as a linker or spacer, the adamantane core possesses zero rotatable bonds between the bridgehead attachment points, whereas a standard aliphatic linker like 6-aminohexanoic acid possesses at least 5 rotatable bonds. This extreme rigidity minimizes the entropic penalty (ΔS) paid upon target binding, frequently resulting in a lower overall ΔG and higher binding affinity for the final assembled construct.
| Evidence Dimension | Rotatable bonds between functional groups |
| Target Compound Data | 0 rotatable bonds within the core spacer |
| Comparator Or Baseline | 6-aminohexanoic acid (≥5 rotatable bonds) |
| Quantified Difference | 100% reduction in core spacer conformational flexibility |
| Conditions | Standard physiological binding conditions |
Rigid linkers directly improve the binding thermodynamics of the final pharmaceutical product by pre-organizing the molecular conformation.
Unlike rigid planar linkers (such as 4-aminobenzoic acid), 4-aminoadamantane-1-carboxylic acid provides a fully sp3-hybridized 3D core (Fsp3 = 1.0 for the adamantane skeleton)[1]. Higher Fsp3 character is quantitatively correlated with improved clinical success rates, better aqueous solubility of the final drug construct, and reduced off-target planar pi-stacking interactions compared to aromatic equivalents.
| Evidence Dimension | Fraction of sp3 hybridized carbons (Fsp3) in the spacer core |
| Target Compound Data | Fsp3 = 1.0 (Adamantane core) |
| Comparator Or Baseline | 4-aminobenzoic acid (Fsp3 = 0.0 for the core) |
| Quantified Difference | Maximum theoretical increase in 3D complexity for the spacer |
| Conditions | Structural property analysis |
Procuring sp3-rich linkers helps drug discovery teams avoid the attrition risks associated with flat, highly aromatic molecular profiles.
Because of its extended 1,4-geometry and zero-rotatable-bond core, this compound is selected for synthesizing PROTACs where precise spatial separation between the target-binding warhead and the E3 ligase ligand is required to prevent steric clashing and minimize entropic binding penalties .
The hydrochloride salt's solubility profile allows it to be readily incorporated into standard solid-phase or solution-phase peptide synthesis workflows. It acts as a bulky, lipophilic amino acid substitute that forces specific secondary structures and increases the proteolytic stability of the resulting peptide.
For medicinal chemistry teams looking to reduce reliance on aromatic rings, this building block provides a highly 3D, sp3-rich scaffold. It is used to generate novel screening libraries with improved pharmacokinetic properties and reduced non-specific protein binding [1].